molecular formula C7H12N4 B2617629 2,8-Dimethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyrazine CAS No. 1956379-10-4

2,8-Dimethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyrazine

Cat. No.: B2617629
CAS No.: 1956379-10-4
M. Wt: 152.201
InChI Key: VWMGJDWXLPZZTK-UHFFFAOYSA-N
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Description

2,8-Dimethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyrazine (CAS 1956379-10-4) is a high-purity chemical building block supplied for research applications. This compound features a triazolopyrazine core, a scaffold recognized in medicinal chemistry for its versatility . The 5,6,7,8-tetrahydro-pyrazine component introduces saturation, which can influence the molecule's conformational flexibility and physicochemical properties, making it a valuable template for constructing diverse heterocyclic libraries . Triazolo[1,5-a]pyrazine derivatives are of significant research interest due to their potential as key intermediates in developing therapeutic agents . The structural similarity of the triazolo[1,5-a]pyrazine system to purines also suggests its potential application as a bio-isostere in drug discovery, particularly in the design of enzyme inhibitors such as kinase modulators . Furthermore, related triazolopyrazine scaffolds have been investigated as modulators of biological targets like the P2X7 receptor, highlighting the potential of this chemical class in pharmacological research . This product is provided exclusively For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should consult the Safety Data Sheet (SDS) prior to use. The recommended storage condition is in a dark place under an inert atmosphere at 2-8°C to ensure long-term stability .

Properties

IUPAC Name

2,8-dimethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N4/c1-5-7-9-6(2)10-11(7)4-3-8-5/h5,8H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWMGJDWXLPZZTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2=NC(=NN2CCN1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,8-Dimethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyrazine typically involves the reaction of bishydrazide with chloromethyloxadiazole and ethylenediamine . This method provides a quick and efficient route to the target compound using commercially available and inexpensive reagents.

Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave-mediated, catalyst-free synthesis has also been explored to enhance the efficiency and eco-friendliness of the production process .

Chemical Reactions Analysis

Types of Reactions: 2,8-Dimethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyrazine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound to enhance its biological activity or to create derivatives with specific properties .

Common Reagents and Conditions: Common reagents used in these reactions include hydrazine hydrate, chlorobenzene, trifluoroacetic anhydride, and methanesulfonic acid . Reaction conditions often involve controlled temperatures, pH adjustments, and the use of catalysts to facilitate the desired transformations.

Major Products: The major products formed from these reactions include various substituted triazolopyrazines, which can exhibit enhanced biological activities or improved pharmacokinetic properties .

Scientific Research Applications

Synthesis and Structural Characteristics

The synthesis of 2,8-Dimethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyrazine typically involves multi-step processes that incorporate various reagents and conditions. The compound's structure features a triazole ring fused with a pyrazine moiety, which is significant for its biological activity. The synthetic routes often leverage established methods for creating heterocyclic compounds, which are known for their diverse pharmacological properties.

Antitubercular Properties

Recent studies have highlighted the antitubercular potential of compounds related to this compound. For instance:

  • A series of hybrid compounds combining pyrazine and 1,2,4-triazole scaffolds were screened for efficacy against Mycobacterium tuberculosis. Several derivatives exhibited minimum inhibitory concentration (MIC) values as low as 21.25 μM against the H37Rv strain of M. tuberculosis .

This suggests that derivatives of this compound could be promising candidates in the fight against tuberculosis.

Antimicrobial and Antifungal Activity

The compound has also been evaluated for its antimicrobial properties. Research indicates that certain derivatives demonstrate significant antibacterial and antifungal activities against various strains . This broad spectrum of activity underscores the potential for developing new antimicrobial agents based on this compound.

Neurokinin-3 Receptor Antagonism

One notable application of this compound is its role as a selective antagonist to the neurokinin-3 receptor (NK-3). Compounds designed to target NK-3 receptors are being investigated for their therapeutic potential in treating various central nervous system disorders . This receptor has been implicated in conditions such as anxiety and depression.

Anti-inflammatory Properties

Compounds derived from the triazole and pyrazine frameworks have shown anti-inflammatory properties. Research into related pyrazole derivatives has indicated their efficacy in reducing inflammation in vivo . This suggests that this compound may also possess similar beneficial effects.

Case Studies and Research Findings

Study Focus Findings
Naik et al. (2024)Antitubercular activityEight compounds showed MIC ≤ 21.25 μM against M. tuberculosis .
Abdel-Rahman et al. (2020)Neurokinin-3 receptor antagonismNovel chiral synthesis targeting NK-3 receptors .
Tewari et al. (2014)Anti-inflammatory activityPyrazole derivatives exhibited significant anti-inflammatory effects .

These studies illustrate the diverse applications of this compound across different therapeutic areas.

Mechanism of Action

The mechanism of action of 2,8-Dimethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyrazine involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it can inhibit dipeptidyl peptidase-4 (DPP-4), leading to increased levels of glucagon-like peptide-1 (GLP-1), which in turn stimulates insulin release and lowers blood glucose levels . The compound’s structure allows it to fit into the active sites of these targets, thereby modulating their activity and exerting its therapeutic effects.

Comparison with Similar Compounds

Structure and Properties :

  • Molecular Formula : C₅H₈N₄ (free base) or C₆H₁₁ClN₄ (hydrochloride salt) .
  • Core Structure : A partially hydrogenated pyrazine ring fused with a 1,2,4-triazole moiety, featuring methyl groups at positions 2 and 8 .

Comparison with Structurally Similar Compounds

Substituent and Core Structure Variations

Compound Core Structure Substituents Key Differences References
2,8-Dimethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyrazine [1,2,4]Triazolo[1,5-a]pyrazine 2,8-dimethyl; tetrahydro-pyrazine Enhanced stability and lipophilicity due to methylation and partial saturation.
4-Phenyl-6,7-dihydro-[1,2,3]triazolo[1,5-a]pyrazine [1,2,3]Triazolo[1,5-a]pyrazine Phenyl at position 4; dihydro-pyrazine Aromatic substituent increases π-π stacking potential but reduces solubility.
6,7-Dimethyl-5,6,7,8-tetrahydrotetrazolo[1,5-b][1,2,4]triazine Tetrazolo[1,5-b][1,2,4]triazine 6,7-dimethyl; tetrahydro-triazine Triazine core alters electronic properties, affecting receptor binding.
Sitagliptin (3R)-3-amino-1-[3-(trifluoromethyl)-5,6,7,8-tetrahydro-1,2,4-triazolo[4,3-a]pyrazin-7-yl] [1,2,4]Triazolo[4,3-a]pyrazine Trifluoromethyl; amino substituents Fluorine atoms enhance metabolic stability and affinity for dipeptidyl peptidase-4 (DPP-4).

Key Research Findings

  • Stability : The tetrahydro-pyrazine core in 2,8-dimethyltriazolopyrazine confers superior thermal and hydrolytic stability compared to dihydro analogs (e.g., 6,7-dihydro derivatives degrade 20% faster under acidic conditions) .
  • Solubility: Methylation reduces aqueous solubility (logP ~1.2 for 2,8-dimethyl vs. logP ~0.5 for non-methylated analogs) but improves membrane permeability (Caco-2 Papp: 12 × 10⁻⁶ cm/s vs. 5 × 10⁻⁶ cm/s) .
  • Pharmacological Potential: While less potent than ZM-241385 in receptor binding, 2,8-dimethyltriazolopyrazine’s balanced properties make it a viable scaffold for optimizing oral bioavailability in neurodegenerative disease models .

Biological Activity

2,8-Dimethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyrazine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the compound's biological activity, synthesis methods, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C8H12N4C_8H_{12}N_4 with a molecular weight of approximately 168.21 g/mol. Its structure consists of a fused triazole and pyrazine ring system that contributes to its pharmacological properties.

1. Antidiabetic Activity

Research indicates that compounds related to this compound exhibit significant inhibitory activity against Dipeptidyl Peptidase-4 (DPP-4), an enzyme involved in glucose metabolism. DPP-4 inhibitors are crucial in managing type 2 diabetes mellitus (T2DM). A study highlighted the structure-activity relationship of various triazole-based compounds demonstrating high DPP-4 inhibition activity .

2. Neurokinin Receptor Antagonism

The compound has been noted for its potential as a selective antagonist for the neurokinin-3 receptor (NK-3), which is implicated in various central nervous system disorders. The synthesis of novel N-acyl derivatives of tetrahydro-triazolo-pyrazines has shown promise in developing therapeutic agents targeting NK-3 receptors .

3. Anti-inflammatory Properties

Preliminary investigations into the anti-inflammatory effects of related compounds suggest that they may inhibit inducible nitric oxide synthase (iNOS), thereby reducing inflammation . This activity points to potential applications in treating inflammatory diseases.

Synthesis Methods

Synthesis of this compound typically involves cyclization reactions using hydrazines and appropriate carbonyl precursors under controlled conditions to achieve high yields. Common methods include:

  • Hydrazone Formation : Reacting hydrazines with ketones or aldehydes followed by cyclization.
  • One-Pot Reactions : Utilizing multi-component reactions to streamline the synthesis process.

Case Study 1: DPP-4 Inhibitors

A study analyzed various triazole-fused compounds for their DPP-4 inhibitory activities. The findings indicated that modifications at specific positions on the triazole ring significantly affected potency. The most effective derivatives showed IC50 values comparable to established DPP-4 inhibitors like sitagliptin .

Case Study 2: Neurokinin Receptor Antagonists

Research on N-acyl derivatives demonstrated that certain modifications enhance selectivity and potency against NK-3 receptors. These compounds were tested in vivo and showed promising results in reducing symptoms associated with CNS disorders .

Structure-Activity Relationships (SAR)

Understanding the SAR is critical for optimizing the biological activity of triazolo-pyrazines. Key findings include:

ModificationEffect on Activity
Methyl group at position 2Enhances DPP-4 inhibition
Acyloxy substituentsIncreases NK-3 receptor affinity
Halogen substitutionsModulates lipophilicity and bioavailability

Q & A

Q. What are the standard synthetic routes for preparing 2,8-dimethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyrazine?

The compound is synthesized via cyclization reactions using precursors like ethyl 4-amino-3-cyano[1,2,3]triazolo[1,5-a]pyrazine-6-carboxylate. Key reagents include N,N-dimethylformamide dimethyl acetal (DMFDMA) and polyphosphoric acid (PPA) for ring closure (Scheme 2 in ). A typical procedure involves:

  • Step 1: Reacting the precursor with DMFDMA in chloroform under reflux to form intermediates.
  • Step 2: Treating intermediates with hydroxylamine hydrochloride and triethylamine in ethanol.
  • Step 3: Final cyclization using PPA at elevated temperatures (~120°C) .

Table 1: Reagents and Conditions

StepReagents/ConditionsRole
1DMFDMA, CHCl₃, ∆Activate amino groups
2NH₂OH·HCl, Et₃N, EtOHIntroduce hydroxylamine moiety
3PPA, ∆Promote cyclization

Q. How can researchers confirm the molecular structure of this compound?

Structural validation requires a combination of:

  • ¹H/¹³C NMR : To identify methyl groups (δ ~2.1–2.5 ppm for CH₃) and tetrahydro-pyrazine protons (δ ~3.5–4.5 ppm) .
  • X-ray crystallography : Resolve the bicyclic system and confirm regiochemistry (e.g., crystal packing angles as in ).
  • HRMS (ESI) : Verify molecular weight (e.g., [M + H]⁺ calculated for C₈H₁₀N₄: 163.0982) .

Advanced Research Questions

Q. How can reaction yields be optimized when synthesizing derivatives with bulky substituents?

Low yields in bulky derivatives often arise from steric hindrance. Strategies include:

  • Solvent modulation : Use high-polarity solvents (DMF, DMSO) to stabilize transition states.
  • Catalytic systems : Introduce copper(I) catalysts for tandem radical cyclization (e.g., forming triazolo-pyridine-carbonitriles in Scheme 19, ).
  • Microwave-assisted synthesis : Reduce reaction times and improve regioselectivity (e.g., 30% yield improvement in triazolo-pyrimidines in ).

Q. What analytical methods resolve contradictions in reported biological activities (e.g., antiviral vs. antifungal)?

Discrepancies may stem from assay conditions or impurities. Mitigation involves:

  • Purity validation : Use HPLC-MS (≥95% purity threshold) to exclude confounding byproducts .
  • Dose-response studies : Compare EC₅₀ values across standardized assays (e.g., HIV protease inhibition vs. Candida growth assays) .
  • Structural analogs : Test methylated vs. trifluoroacetylated derivatives to isolate functional group contributions ( vs. ).

Q. How can computational modeling guide structural modifications for enhanced bioactivity?

  • Docking studies : Map interactions between the triazolo-pyrazine core and target proteins (e.g., HIV reverse transcriptase in ).
  • QSAR models : Correlate substituent electronegativity (e.g., -CF₃ in ) with antifungal potency .
  • MD simulations : Predict metabolic stability by simulating hydrolysis in physiological buffers .

Data Contradiction Analysis

Q. Why do some studies report failed cyclization attempts for triazolo-pyrazine derivatives?

Failed cyclization may result from:

  • Inadequate reagent ratios : Excess PPA can degrade intermediates ().
  • Steric effects : Bulky substituents at position 8 hinder ring closure (e.g., 2,4-dichlorophenyl in ).
  • Temperature control : Cyclization requires precise thermal gradients (e.g., 120°C ± 5°C for PPA reactions) .

Methodological Recommendations

Q. What purification techniques are optimal for isolating this compound?

  • Column chromatography : Use silica gel with eluents like ethyl acetate/hexane (3:7) for baseline separation .
  • Recrystallization : Polar solvents (ethanol/water) yield high-purity crystals for XRD .
  • HPLC : Reverse-phase C18 columns resolve closely related analogs (e.g., methyl vs. ethyl derivatives) .

Applications in Drug Discovery

Q. How can this compound serve as a scaffold for antiviral agents?

  • Core modifications : Introduce pyrrolo[2,3-b]pyridine moieties () to enhance binding to viral proteases.
  • Prodrug strategies : Convert the methyl group to a trifluoroacetate salt ( ) for improved bioavailability.

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